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Compound of Interest

Compound Name:
methyl 4-amino-1-methyl-1H-

indole-3-carboxylate

CAS No.: 109175-12-4

Cat. No.: B3345707

Get Quote

Introduction
In the landscape of solid-phase synthesis, the generation of secondary amides (N-alkyl

amides) directly upon cleavage is a specialized requirement often unmet by standard linkers

like Rink Amide (which yields primary amides) or Wang (which yields acids). Aminoindole

Carboxylate Linkers, particularly the 3-(aminomethyl)indol-1-yl-acetic acid derivatives

developed by Estep et al., fill this critical niche.

These linkers are designed to facilitate the synthesis of peptide N-alkylamides, N-alkyl

carboxamides, and sulfonamides. The indole scaffold serves as an acid-labile handle that

stabilizes the intermediate carbocation during cleavage, allowing for the clean release of N-

substituted products under standard trifluoroacetic acid (TFA) conditions.

Key Advantages[1]
Direct Synthesis of N-Alkyl Amides: Avoids post-cleavage solution-phase alkylation.

Fmoc/tBu Compatibility: Fully compatible with standard Fmoc SPPS protocols.
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Clean Acidolysis: Cleavage occurs with TFA, releasing the product without harsh reagents

like HF or nucleophiles.

Versatility: Suitable for peptides, peptidomimetics, and small molecule libraries.

Chemical Basis & Mechanism[2][3]
The Linker Architecture
The core structure is an indole-1-acetic acid derivative where the 3-position is substituted with

an (Fmoc-amino)methyl group.

Attachment Point: The carboxylic acid at the N1-position attaches to an amino-functionalized

resin (e.g., Aminomethyl polystyrene) via a stable amide bond.

Growth Point: The amine at the 3-position (protected by Fmoc) serves as the initiation site for

peptide elongation or organic synthesis.

Substituents: Variations include Methyl Indole (releases N-methyl amides) and Ethyl Indole

(releases N-ethyl amides).

Cleavage Mechanism
The linker operates on the principle of acid-catalyzed heterolysis. Upon treatment with high

concentrations of TFA:

Protonation: The indole system or the leaving group is protonated.

Carbocation Formation: The bond between the 3-methylene carbon and the product nitrogen

breaks. The resulting positive charge on the 3-methylene group is highly stabilized by the

electron-rich indole ring (forming a resonance-stabilized 3-methyleneindolenine cation).

Release: The N-alkyl amide product is released into the solution, while the indole remnant

remains bound to the resin.

Mechanistic Diagram
The following diagram illustrates the linker structure, coupling cycle, and cleavage pathway.[1]
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Caption: Workflow of the Aminoindole Carboxylate Linker system, from resin attachment to

acidolytic release of N-alkyl amides.

Experimental Protocol
Materials & Reagents

Component Specification Function

Resin
Methyl Indole AM Resin or

Ethyl Indole AM Resin

Solid support (Loading ~0.8

mmol/g)

Solvents
DMF (Anhydrous), DCM,

MeOH
Washing and reaction media

Deprotection 20% Piperidine in DMF Removes Fmoc group

Coupling HATU or HBTU Activator for carboxylic acids

Base DIPEA (Diisopropylethylamine) Tertiary base for coupling

Cleavage
TFA (Trifluoroacetic acid), TIS

(Triisopropylsilane), Water
Acidolysis cocktail

Protocol: Loading and Elongation
Step 1: Resin Preparation
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Weigh the desired amount of Indole AM Resin.

Swell in DCM for 30 minutes.

Wash with DMF (3 x 1 min).

Step 2: Linker Activation (Fmoc Removal)
Note: The commercial resin comes with the linker already attached and Fmoc-protected.

Treat resin with 20% Piperidine/DMF (1 x 5 min, 1 x 15 min).

Wash with DMF (5 x 1 min) to remove all traces of piperidine.

QC Check: Perform a chloranil test (for secondary amines) to confirm deprotection. The

beads should turn blue/green.

Step 3: Coupling the First Building Block
The secondary amine on the linker is sterically hindered (N-methyl/ethyl). Powerful coupling

reagents are required.

Dissolve Fmoc-Amino Acid (5 equiv) and HATU (5 equiv) in minimal DMF.

Add DIPEA (10 equiv) to the mixture.

Add the activated solution immediately to the resin.

Agitate for 2–4 hours at room temperature. Double coupling is recommended for the first

residue.

Wash with DMF (3 x 1 min) and DCM (3 x 1 min).

QC Check: Perform a chloranil test. If positive (blue), repeat coupling.

Step 4: Chain Elongation
Proceed with standard Fmoc SPPS cycles:

Deprotection: 20% Piperidine/DMF.
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Coupling: HBTU/DIPEA (standard coupling is sufficient for subsequent residues).

Washing: DMF/DCM.

Protocol: Cleavage & Isolation
Step 1: Final Wash

After the final deprotection (or N-terminal capping), wash the resin thoroughly with DCM (5 x

1 min) and MeOH (3 x 1 min).

Dry the resin under vacuum or nitrogen flow.

Step 2: Acidolysis
Prepare the cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.

Note: If the peptide contains Met, Cys, or Trp, add EDT (2.5%) or Thioanisole (5%) as

additional scavengers.

Add cocktail to the resin (10 mL per gram of resin).

Agitate gently for 2–3 hours at room temperature.

Caution: The indole linker generates a stabilized cation. Scavengers are crucial to prevent

re-attachment or alkylation of sensitive side chains (like Trp).

Step 3: Work-up
Filter the resin and collect the filtrate.

Precipitate the peptide by adding the filtrate dropwise into cold diethyl ether (-20°C).

Centrifuge (3000 rpm, 5 min) and decant the supernatant.

Wash the pellet with cold ether (2x).

Lyophilize the crude product from water/acetonitrile.

Troubleshooting & Optimization
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Issue Probable Cause Solution

Low Yield on 1st Coupling
Steric hindrance of N-alkyl

linker

Use HATU or PyAOP. Increase

temperature to 50°C. Perform

double coupling.

Incomplete Cleavage
Insufficient acid strength or

time

Extend cleavage time to 4

hours. Ensure TFA is fresh and

anhydrous.

Trp Alkylation
Reaction of indole cation with

peptide Trp

Use specific scavengers

(DODT or Thioanisole). Use

Boc-Trp(For)-OH during

synthesis to protect the indole.

Colored Product Indole byproducts leaching

The resin-bound indole cation

is highly colored (often

red/orange). Ensure thorough

filtration. Purify via RP-HPLC.

Case Study: Synthesis of N-Methylated Peptide
Analogs
Context: Developing peptide inhibitors where N-methylation improves metabolic stability.

Objective: Synthesize H-Phe-Ala-Gly-N(Me) using Methyl Indole AM Resin.

Resin: Methyl Indole AM Resin (0.9 mmol/g).

First Coupling: Fmoc-Gly-OH + HATU + DIPEA (Double couple).

Elongation: Standard Fmoc-Ala-OH and Fmoc-Phe-OH couplings.

Cleavage: 95% TFA treatment.[2]

Result: HPLC analysis typically shows >85% purity of the C-terminal N-methyl amide. The

major impurity is often the non-methylated primary amide if the linker contained traces of

unalkylated indole (rare in commercial batches).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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